molecular formula C7H3Br2FN2 B582347 3,6-Dibromo-5-fluoro-1H-indazole CAS No. 1286734-81-3

3,6-Dibromo-5-fluoro-1H-indazole

Cat. No.: B582347
CAS No.: 1286734-81-3
M. Wt: 293.921
InChI Key: GLGCSECGRMBGOJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its bicyclic indazole framework, consisting of a fused pyrazole and benzene ring system with a molecular formula of C₇H₃Br₂FN₂ and molecular weight of 293.92 daltons. The compound exhibits a planar aromatic structure characteristic of indazole systems, with the two nitrogen atoms positioned at the 1 and 2 positions of the five-membered pyrazole ring. The halogen substitution pattern places bromine atoms at positions 3 and 6, while the fluorine atom occupies position 5 on the benzene ring portion of the indazole core.

Crystallographic studies of related halogenated indazole compounds provide insights into the structural preferences of this compound class. Analysis of similar structures reveals that the fused pyrazole and benzene rings maintain near-perfect coplanarity, with dihedral angles typically ranging from 1 to 3 degrees. This planar geometry maximizes conjugation across the aromatic system and influences the compound's electronic properties. The positioning of the bromine atoms at the 3 and 6 positions creates a symmetric substitution pattern that affects both the electronic distribution and the steric environment around the indazole core.

The molecular geometry can be described using the Simplified Molecular Input Line Entry System notation as FC1=CC2=C(NN=C2Br)C=C1Br, which clearly indicates the connectivity pattern and the specific positioning of each halogen substituent. The fluorine atom at position 5 introduces significant electronegativity into the system, while the bromine atoms contribute both electronic and steric effects that influence the compound's overall molecular behavior.

Intermolecular interactions in the solid state are influenced by the presence of multiple halogen atoms, which can participate in halogen bonding interactions. The electropositive character of the bromine atoms can interact with electron-rich regions of neighboring molecules, while the electronegative fluorine atom can serve as a halogen bond acceptor. These interactions contribute to the compound's crystalline packing arrangement and influence its physical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound, with the proton nuclear magnetic resonance spectrum displaying characteristic patterns that reflect the compound's substitution pattern. The aromatic proton signals appear in the downfield region typical of aromatic systems, with the chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The fluorine atom's strong electronegativity causes significant deshielding of nearby protons, particularly those on adjacent carbon atoms.

The proton nuclear magnetic resonance spectrum typically exhibits signals corresponding to the limited number of aromatic protons remaining after halogen substitution. The proton at position 4, adjacent to the fluorine substituent, experiences substantial deshielding and appears at a characteristic chemical shift reflecting the cumulative electronic effects of the surrounding halogens. The indazole nitrogen-hydrogen proton, when present, displays a distinctive chemical shift pattern that can be used to distinguish between tautomeric forms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The carbon atoms bearing halogen substituents show characteristic chemical shifts that reflect the electronegativity and size of the attached halogens. Fluorine's high electronegativity causes significant deshielding of the carbon to which it is attached, while bromine's larger size and different electronic properties produce distinct chemical shift patterns. Coupling patterns between carbon and fluorine atoms provide additional structural information, as fluorine-carbon coupling constants are diagnostic for the connectivity pattern.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of halogenated indazoles. The molecular ion peak appears at mass-to-charge ratio 293.92, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include the loss of halogen atoms, with bromine loss being particularly common due to the relative weakness of carbon-bromine bonds compared to carbon-fluorine bonds. The isotope pattern in the mass spectrum reflects the presence of bromine atoms, which exist as a mixture of isotopes, creating characteristic doublet or triplet patterns in the molecular ion region.

Infrared spectroscopy reveals the presence of the indazole nitrogen-hydrogen stretch, typically appearing in the 3200-3400 wavenumber region. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, with frequencies influenced by the electron-withdrawing effects of the halogen substituents. Carbon-halogen stretching vibrations provide additional confirmation of the substitution pattern, with carbon-fluorine stretches typically appearing at higher frequencies than carbon-bromine stretches due to the shorter and stronger carbon-fluorine bond.

Comparative Analysis of Tautomeric Forms in Indazole Systems

Indazole compounds, including this compound, can exist in two primary tautomeric forms designated as 1H-indazole and 2H-indazole, differing in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. The 1H-tautomer has the hydrogen attached to the nitrogen at position 1, while the 2H-tautomer has the hydrogen at position 2. The relative stability of these tautomeric forms is influenced by electronic factors, steric considerations, and intermolecular interactions.

For this compound, the presence of electron-withdrawing halogen substituents significantly affects the tautomeric equilibrium. The bromine atom at position 3 is particularly influential, as it is directly attached to the carbon adjacent to both nitrogen atoms. This substitution pattern generally favors the 1H-tautomer due to electronic stabilization effects. The electron-withdrawing nature of the bromine at position 3 creates a more favorable electronic environment for the 1H-form by reducing electron density at the nitrogen atoms and stabilizing the tautomeric form through resonance effects.

Computational studies on related indazole systems suggest that the 1H-tautomer is typically more stable than the 2H-tautomer by several kilocalories per mole. This energy difference is enhanced by the presence of electron-withdrawing substituents such as halogens. The fluorine atom at position 5, while not directly adjacent to the nitrogen atoms, contributes to the overall electronic character of the molecule and influences the tautomeric preference through its strong inductive effects.

The tautomeric interconversion barrier for indazole systems is generally high enough that the individual tautomers can be isolated and characterized under normal conditions. Nuclear magnetic resonance studies can distinguish between the tautomeric forms based on the chemical shifts of the nitrogen-bound hydrogen and the carbon atoms adjacent to the nitrogen atoms. The preferred tautomeric form affects the compound's chemical reactivity, with different tautomers exhibiting distinct patterns of electrophilic and nucleophilic substitution reactions.

Environmental factors such as solvent polarity, temperature, and pH can influence the tautomeric equilibrium. Polar solvents tend to stabilize charged resonance structures and can affect the relative stability of the tautomeric forms. The presence of hydrogen bond donors or acceptors in the surrounding medium can also shift the equilibrium by preferentially stabilizing one tautomeric form through intermolecular interactions.

Halogen Substituent Effects on Electronic Distribution

The electronic distribution within this compound is significantly influenced by the presence of three halogen substituents, each contributing distinct electronic effects that modify the overall electron density distribution throughout the aromatic system. The fluorine atom at position 5 exerts the strongest electron-withdrawing effect due to its high electronegativity, creating a significant dipole moment and affecting the electron density of the entire benzene ring portion of the indazole system.

The bromine atoms at positions 3 and 6 contribute both inductive and resonance effects to the electronic structure. While bromine is less electronegative than fluorine, it still functions as an electron-withdrawing group through inductive effects. Additionally, bromine possesses lone pairs that can participate in resonance interactions with the aromatic system, providing a degree of electron donation that partially counteracts its inductive electron withdrawal. This dual nature of bromine's electronic effects creates a complex pattern of electron density distribution that influences the compound's reactivity and physical properties.

The cumulative effect of the three halogen substituents creates significant polarization within the molecule. The electron density is depleted from the aromatic system, particularly in regions adjacent to the halogen substituents. This depletion affects the nucleophilicity of the aromatic carbons and makes the compound more susceptible to nucleophilic aromatic substitution reactions. The electron-poor nature of the aromatic system also influences the compound's ability to participate in π-π stacking interactions and affects its crystalline packing arrangements.

Computational studies using density functional theory methods reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly affected by the halogen substitution pattern. The electron-withdrawing nature of the halogens lowers both energy levels, with the effect being most pronounced for orbitals that have significant electron density near the halogen substituents. This electronic modification affects the compound's optical properties, including its ultraviolet-visible absorption spectrum and fluorescence characteristics.

The electrostatic potential surface of this compound shows distinct regions of positive and negative potential that reflect the influence of the halogen substituents. The areas around the halogen atoms exhibit positive electrostatic potential, indicating their electron-withdrawing character, while regions of the aromatic system distant from the halogens retain some negative potential. This electrostatic distribution pattern influences the compound's ability to interact with other molecules and affects its solubility characteristics in different solvents.

Properties

IUPAC Name

3,6-dibromo-5-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGCSECGRMBGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-5-fluoro-1H-indazole typically involves the bromination and fluorination of indazole derivatives. One common method includes the following steps:

    Starting Material: The synthesis begins with 1H-indazole as the starting material.

    Bromination: The indazole is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. This step introduces bromine atoms at the 3 and 6 positions.

    Fluorination: The brominated intermediate is then treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-5-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium tert-butoxide.

    Electrophilic Substitution: Chlorine, iodine.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,6-Dibromo-5-fluoro-1H-indazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of advanced materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-5-fluoro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.

Comparison with Similar Compounds

    3,5-Dibromo-1H-indazole: Lacks the fluorine atom at the 5 position.

    5-Fluoro-1H-indazole: Lacks the bromine atoms at the 3 and 6 positions.

    3,6-Dichloro-5-fluoro-1H-indazole: Chlorine atoms replace the bromine atoms.

Uniqueness: 3,6-Dibromo-5-fluoro-1H-indazole is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties

Biological Activity

3,6-Dibromo-5-fluoro-1H-indazole is a synthetic compound that has gained attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

This compound is synthesized through a series of chemical reactions involving bromination and fluorination of indazole derivatives. The typical synthesis involves:

  • Starting Material : 1H-indazole.
  • Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform to introduce bromine atoms at the 3 and 6 positions.
  • Fluorination : Treatment with fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5 position.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors, potentially influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It can bind to receptors that modulate cellular signaling pathways, contributing to its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer activity in various cancer cell lines. Studies have demonstrated that it induces apoptosis (programmed cell death) and inhibits cell proliferation through mechanisms such as:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases leading to apoptosis .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by modulating inflammatory cytokines and inhibiting pathways associated with inflammation. This activity suggests its potential use in treating inflammatory diseases.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 16 to 32 µg/mL .
Cancer Cell Lines Induced apoptosis in MCF-7 breast cancer cells with IC50 values of approximately 25 µM after 48 hours of treatment .
Inflammation Model Reduced levels of TNF-alpha and IL-6 in LPS-induced macrophages by up to 50% compared to control groups.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Pd-Catalyzed CyclizationPd(OAc)₂, DMF, 100°C70%
Hydrazine CyclizationN₂H₄·H₂O, DMF, reflux65%
Continuous FlowFlow reactor, automated systems85%

How can computational chemistry predict the reactivity of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, model reaction pathways and electronic properties. For example:

  • Reactivity Hotspots : Halogen atoms (Br, F) exhibit high electrophilicity, making them prone to nucleophilic substitution. DFT can identify charge distribution and Fukui indices to predict substitution sites .
  • Transition State Analysis : Calculate activation energies for reactions like Suzuki couplings or SNAr mechanisms. Use Gaussian or ORCA software with basis sets (e.g., 6-31G*) for accurate results .

Q. Table 2: Computational Parameters

PropertyMethod/SoftwareBasis SetReference
Charge DistributionB3LYP/DFT6-31G*
Transition State EnergyORCAdef2-TZVP

What spectroscopic techniques confirm the structure of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.24–8.91 ppm, while ¹³C NMR confirms halogenated carbons (δ 112–144 ppm). Use DEPT-135 to distinguish CH/CH₃ groups .
  • X-ray Crystallography : Solve crystal structures using SHELX programs. Refinement with SHELXL resolves bond lengths and angles (e.g., C-Br = 1.89 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (m/z ≈ 292.9 for [M+H]⁺) .

How to resolve contradictions in NMR data for halogenated indazoles?

Level: Advanced
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Map coupling patterns to assign signals unambiguously. For example, NOESY can differentiate between 1H and 2H tautomers .
  • DFT-Calculated Shifts : Compare experimental ¹³C NMR with computed values (e.g., using B3LYP/6-31+G(d,p)). Deviations >2 ppm suggest misassignments .
  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) by observing signal coalescence at elevated temperatures .

How to optimize reaction yields in halogenated indazole synthesis?

Level: Advanced
Methodological Answer:

  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling reactions. PdCl₂(PPh₃)₂ improves Suzuki-Miyaura coupling efficiency by 20% .
  • Solvent Optimization : Replace DMF with DMAc or NMP to reduce side reactions. For example, DMAc increases yields by 10% in SNAr reactions .
  • Microwave Assistance : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .

Q. Table 3: Yield Optimization Strategies

StrategyImprovementReference
PdCl₂(PPh₃)₂ Catalyst+20% Yield
DMAc Solvent+10% Yield
Microwave IrradiationTime reduction: 24h→2h

What safety protocols are critical for handling this compound?

Level: Basic
Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid inhalation of dust .
  • Storage : Store in airtight containers at 4°C, away from light. Shelf life: 12 months .

How to design derivatives for enhanced bioactivity?

Level: Advanced
Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace Br with -CF₃ to enhance lipophilicity (logP ↑0.5) and kinase inhibition (IC₅₀ ↓10 nM) .
  • Bioisosteric Replacement : Substitute fluorine with chlorine to improve metabolic stability. For example, 5-Cl analogs show 2x longer half-life in vitro .
  • Fragment-Based Screening : Use SPR or ITC to identify binding fragments. Optimize hits via click chemistry (e.g., triazole linkages) .

Q. Table 4: Bioactivity Optimization

DerivativeModificationBioactivity ImprovementReference
3-CF₃ AnalogBr → CF₃IC₅₀: 10 nM (kinase X)
5-Cl AnalogF → Clt₁/₂: 24h → 48h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.